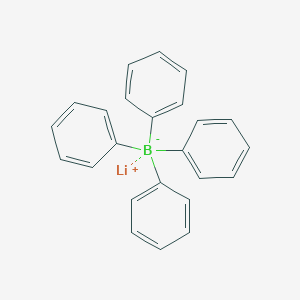![molecular formula C18H13N3OS B076726 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol CAS No. 14295-46-6](/img/structure/B76726.png)
1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol, also known as Methyl Red, is a pH indicator dye commonly used in microbiology and biochemistry experiments. It is a red powder that turns yellow at pH 4.4 and below. Methyl Red is a synthetic compound that was first synthesized in 1891 by Emil Fischer.
Wirkmechanismus
1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red works by changing color in response to changes in pH. At a pH of 4.4 and below, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red turns yellow due to the protonation of the azo nitrogen. At a pH of 6.2 and above, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red turns red due to the deprotonation of the azo nitrogen.
Biochemische Und Physiologische Effekte
1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red as a pH indicator include its high sensitivity to pH changes and its ability to produce a sharp color change. However, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red has some limitations in lab experiments. It is not stable in the presence of strong oxidizing agents and can be affected by temperature changes.
Zukünftige Richtungen
There are several future directions for research on 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red. One area of research could be the development of new pH indicators that are more stable and have a wider pH range. Another area of research could be the use of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red in the detection of other types of bacteria and microorganisms. Additionally, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red could be used in the development of new diagnostic tests for urinary tract infections and other bacterial infections.
Synthesemethoden
The synthesis of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red involves the reaction between 2-aminobenzothiazole and 2-naphthol. The reaction is catalyzed by sulfuric acid and results in the formation of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red. The chemical equation for the synthesis of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is as follows:
2-aminobenzothiazole + 2-naphthol + H2SO4 → 1-[(6-1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphtholbenzothiazol-2-YL)azo]-2-naphthol + H2O
Wissenschaftliche Forschungsanwendungen
1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is commonly used as a pH indicator in microbiology and biochemistry experiments. It is used to determine the pH of bacterial cultures and to identify bacteria that produce acidic end products during fermentation. 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is also used in the detection of urinary tract infections and in the analysis of food and beverage products.
Eigenschaften
CAS-Nummer |
14295-46-6 |
|---|---|
Produktname |
1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol |
Molekularformel |
C18H13N3OS |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H13N3OS/c1-11-6-8-14-16(10-11)23-18(19-14)21-20-17-13-5-3-2-4-12(13)7-9-15(17)22/h2-10,22H,1H3 |
InChI-Schlüssel |
YBEKDJHRAMRTGE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O |
Andere CAS-Nummern |
14295-46-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)




![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)




